1,1-Dibenzyl-3-prop-2-en-1-ylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dibenzyl-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-2-13-19-18(21)20(14-16-9-5-3-6-10-16)15-17-11-7-4-8-12-17/h2-12H,1,13-15H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNYWESNDBXTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364373 | |
| Record name | 1,1-dibenzyl-3-prop-2-en-1-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64574-67-0 | |
| Record name | NSC203846 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-dibenzyl-3-prop-2-en-1-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Analysis for 1,1 Dibenzyl 3 Prop 2 En 1 Ylthiourea
Established Synthetic Routes for N,N'-Disubstituted and Trisubstituted Thioureas
The formation of the thiourea (B124793) backbone can be achieved through several reliable methods. These approaches offer flexibility in introducing various substituents to the nitrogen atoms.
Reaction of Amines with Isothiocyanates
A cornerstone in thiourea synthesis is the reaction between an amine and an isothiocyanate. cdnsciencepub.comresearchgate.netnih.gov This nucleophilic addition reaction is a widely employed method for creating N,N'-disubstituted thioureas. The reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group. nih.gov The versatility of this method lies in the commercial availability or straightforward synthesis of a vast array of amines and isothiocyanates, allowing for the creation of a diverse library of thiourea derivatives. cdnsciencepub.comresearchgate.netnih.gov For the synthesis of trisubstituted thioureas, a secondary amine is reacted with an isothiocyanate. nih.gov
Alternative Synthetic Pathways
Beyond the classic amine-isothiocyanate reaction, other notable methods for synthesizing thioureas exist, including thiocarbonylation reactions and green chemistry approaches.
Thiocarbonylation reactions offer an alternative route. For instance, the use of thiophosgene (B130339) or its derivatives, while effective, is often avoided due to the high toxicity of the reagents. A simple condensation between amines and carbon disulfide in an aqueous medium provides an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. organic-chemistry.org Another approach involves the use of N,N'-di-Boc-substituted thiourea as a mild thioacylating agent when activated with trifluoroacetic anhydride. organic-chemistry.orgarchive.org This method demonstrates good chemical selectivity and functional group tolerance. organic-chemistry.org
Green chemistry approaches are gaining prominence, focusing on environmentally benign methods. These include "on-water" reactions of isothiocyanates with amines, which offer simple product isolation and avoid the use of toxic volatile organic compounds (VOCs). organic-chemistry.org Mechanochemical synthesis, involving manual or automated grinding of reactants, has also proven to be a rapid and efficient method for producing thioureas with quantitative yields. nih.gov Furthermore, the use of deep eutectic solvents (DES) as both a catalyst and a green reaction medium has been explored for the synthesis of thioureas, with the added benefit of the solvent's recyclability. rsc.org One-pot syntheses using water as a solvent and various oxidants have also been developed, highlighting the move towards more sustainable chemical processes. researchgate.net
Detailed Synthesis of 1,1-Dibenzyl-3-prop-2-en-1-ylthiourea
The synthesis of the target molecule, this compound, is most directly achieved by the reaction of dibenzylamine (B1670424) with allyl isothiocyanate.
Reaction Conditions and Optimization
The reaction between a secondary amine and an isothiocyanate to form a trisubstituted thiourea is typically efficient. Key parameters that can be optimized to ensure high yield and purity include the choice of solvent, reaction temperature, and reaction time.
| Parameter | Condition | Rationale |
| Solvent | Aprotic solvents like dichloromethane, acetonitrile, or THF are commonly used. Green alternatives like Cyrene have also been shown to be effective. nih.gov | These solvents effectively dissolve both reactants without interfering with the reaction. |
| Temperature | Often carried out at room temperature, although gentle heating may be applied to accelerate the reaction. nih.gov | The reaction is typically exothermic, and elevated temperatures can sometimes lead to side reactions. |
| Reaction Time | Varies from a few minutes to several hours, depending on the reactivity of the specific amine and isothiocyanate. nih.govnih.gov | Reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC). nih.gov |
| Catalysts | Generally not required for this type of reaction. | The inherent nucleophilicity of the amine and electrophilicity of the isothiocyanate are sufficient for the reaction to proceed. |
This table presents typical conditions for the synthesis of trisubstituted thioureas. Specific optimization for this compound may be required.
Mechanistic Postulation of the Formation of this compound
The formation of this compound proceeds through a well-understood nucleophilic addition mechanism.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dibenzylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in allyl isothiocyanate.
Intermediate Formation: This attack results in the formation of a transient zwitterionic intermediate.
Proton Transfer: A rapid proton transfer from the nitrogen atom of the original amine to the nitrogen atom of the isothiocyanate moiety occurs.
Product Formation: This proton transfer neutralizes the charges, leading to the stable this compound product.
This mechanism is characteristic of the reactions between amines and isothiocyanates and is generally considered to be a rapid and high-yielding process. nih.gov
Purification and Isolation Techniques
Following the completion of the reaction, the desired product, this compound, must be isolated and purified from any unreacted starting materials or byproducts.
Recrystallization is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. orgsyn.org The choice of solvent is critical and may require some experimentation. Ethanol is often a suitable solvent for recrystallizing thiourea derivatives. nih.govorgsyn.org
Chromatography is another powerful purification technique. Column chromatography, using silica (B1680970) gel as the stationary phase and a suitable solvent system as the mobile phase, can be employed to separate the product from impurities based on their differential adsorption to the silica gel. nih.gov The appropriate solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). nih.gov
The purity of the final product can be assessed using various analytical techniques, including melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netresearchgate.net
Advanced Synthetic Strategies for Derivatization
Further functionalization of this compound can be achieved by targeting its distinct chemical moieties: the benzyl (B1604629) groups and the prop-2-en-1-yl (allyl) group. These modifications allow for the generation of a library of derivatives with potentially diverse chemical and biological properties.
Introduction of Additional Functionalities on the Benzyl Moieties
The aromatic rings of the benzyl groups are susceptible to electrophilic aromatic substitution reactions. These reactions can introduce a wide range of functional groups onto the phenyl rings, thereby modulating the electronic and steric properties of the molecule.
Potential Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents and Conditions | Potential Products |
| Nitration | HNO₃, H₂SO₄ | Introduction of nitro (-NO₂) groups, typically at the para and ortho positions. |
| Halogenation | X₂ (e.g., Br₂, Cl₂), Lewis Acid (e.g., FeX₃) | Introduction of halogen atoms (e.g., -Br, -Cl). |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of alkyl groups. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Introduction of acyl groups, which can be further modified. |
| Sulfonation | Fuming H₂SO₄ | Introduction of sulfonic acid (-SO₃H) groups. |
The regioselectivity of these substitutions will be influenced by the directing effects of the existing substituents on the aromatic ring. It is important to note that the reaction conditions must be carefully controlled to avoid potential side reactions, such as oxidation of the thiourea moiety.
Modifications to the Prop-2-en-1-yl Group
The alkene functionality of the prop-2-en-1-yl group offers a versatile site for chemical modification. wikipedia.orgtaylorandfrancis.com A variety of addition reactions can be employed to introduce new functional groups and alter the structure of this part of the molecule.
Potential Modifications of the Allyl Group:
| Reaction | Reagents and Conditions | Resulting Functional Group |
| Hydrogenation | H₂, Pd/C | Conversion of the alkene to a propane (B168953) group. |
| Halogenation | Br₂, CCl₄ | Addition of two bromine atoms across the double bond to form a dibromo derivative. |
| Hydrohalogenation | HBr | Addition of hydrogen and bromine across the double bond (Markovnikov or anti-Markovnikov addition depending on conditions). |
| Dihydroxylation | OsO₄ (catalytic), NMO or cold, dilute KMnO₄ | Formation of a diol. |
| Epoxidation | m-CPBA | Formation of an epoxide ring. |
| Radical-mediated cyclization | Radical initiator | Can lead to the formation of five-membered rings through intramolecular cyclization. nih.gov |
These modifications can significantly impact the molecule's polarity, reactivity, and potential for further derivatization.
Stereoselective Synthesis Approaches for Chiral Analogs
While this compound itself is an achiral molecule, chiral analogs can be synthesized through stereoselective methods. The introduction of chirality can be crucial for applications in asymmetric catalysis and medicinal chemistry, where stereoisomers often exhibit different biological activities. mdpi.comnih.govjst.go.jp
Strategies for Stereoselective Synthesis:
Use of Chiral Starting Materials: The most straightforward approach is to employ a chiral amine or a chiral isothiocyanate in the initial synthesis. For instance, if a chiral derivative of dibenzylamine were used, the resulting thiourea would be chiral. Similarly, a chiral allyl isothiocyanate derivative would also lead to a chiral product.
Asymmetric Derivatization: Chirality can also be introduced during the derivatization of the achiral parent molecule. For example, the asymmetric dihydroxylation of the allyl group using a chiral catalyst (e.g., Sharpless asymmetric dihydroxylation) would yield a chiral diol.
Catalytic Asymmetric Synthesis: Advanced methods in organocatalysis have utilized chiral thioureas as catalysts for a variety of asymmetric reactions. rsc.orgrsc.org The synthesis of chiral thiourea catalysts often involves the reaction of a chiral amine with an isothiocyanate. mdpi.com By analogy, a chiral analog of this compound could be designed to act as a bifunctional catalyst, with the thiourea moiety providing hydrogen bonding and another functional group acting as a Brønsted or Lewis base.
The development of chiral analogs of this thiourea derivative opens avenues for its exploration in stereoselective transformations and as a chiral probe in biological systems.
Advanced Spectroscopic and Structural Elucidation of 1,1 Dibenzyl 3 Prop 2 En 1 Ylthiourea
High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1,1-Dibenzyl-3-prop-2-en-1-ylthiourea, both ¹H and ¹³C NMR would provide critical information regarding the electronic environment of each proton and carbon atom, respectively.
¹H NMR and ¹³C NMR for Assignment of Proton and Carbon Environments
While specific spectral data for this compound is not available, a hypothetical analysis of its ¹H and ¹³C NMR spectra can be projected.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the dibenzyl, allyl, and thiourea (B124793) functional groups. The aromatic protons of the two benzyl (B1604629) groups would likely appear as complex multiplets in the range of 7.2-7.4 ppm. The methylene (B1212753) protons of the benzyl groups would give rise to a singlet or a pair of doublets, depending on their magnetic equivalence, typically in the 4.5-5.0 ppm region. The allyl group would present a characteristic pattern: a multiplet for the vinyl CH proton, and two distinct signals for the terminal CH₂ protons, showing both geminal and vicinal coupling. The N-H proton of the thiourea moiety would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the proton data. The thiocarbonyl carbon (C=S) is a key diagnostic signal and would be expected to resonate in the downfield region, typically around 180-190 ppm. The aromatic carbons of the benzyl groups would appear in the 127-140 ppm range, with the ipso-carbons showing distinct shifts. The benzylic methylene carbons would be expected around 50-60 ppm. The sp² carbons of the allyl group would resonate in the olefinic region (115-135 ppm), while the sp³ carbon would be found further upfield.
A detailed breakdown of the expected, though unconfirmed, chemical shifts is presented in the table below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.2 - 7.4 (m) | 127.0 - 130.0 |
| Benzyl CH₂ | 4.5 - 5.0 (s or dd) | 50.0 - 60.0 |
| Allyl =CH- | 5.7 - 6.0 (m) | 130.0 - 135.0 |
| Allyl =CH₂ | 5.0 - 5.3 (m) | 115.0 - 120.0 |
| Allyl N-CH₂ | 4.0 - 4.3 (d) | 45.0 - 55.0 |
| N-H | Variable (br s) | - |
| C=S | - | 180.0 - 190.0 |
| Aromatic C (ipso) | - | 135.0 - 140.0 |
| Note: This table represents predicted values based on analogous structures and not experimental data. |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
To definitively assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for instance, confirming the connectivity within the allyl group and within the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the through-space proximity of protons, offering insights into the molecule's preferred conformation and stereochemistry.
The application of these techniques would be essential for a complete and unambiguous structural elucidation of this compound.
Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Analysis of Characteristic Functional Group Frequencies (C=S, N-H, C=C, aromatic C-H)
The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to its various functional groups.
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Intensity |
| N-H Stretch | 3200 - 3400 (broad) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Allyl C=C Stretch | 1640 - 1680 | Strong |
| C=S Stretch | 1050 - 1250 | Strong |
| Aromatic C-H Bend | 690 - 900 | Medium |
| Note: This table represents predicted values based on analogous structures and not experimental data. |
The C=S stretching vibration is often complex and can be coupled with other vibrations, making its assignment challenging. The N-H stretching frequency can provide information about hydrogen bonding.
Conformational Insights from Vibrational Modes
Detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both FT-IR and Raman spectra could potentially offer insights into the conformational isomers of the molecule. However, without experimental data and computational modeling, any such analysis remains speculative.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₈H₂₀N₂S), the calculated exact mass would be a key piece of data for its definitive identification. HRMS would also reveal characteristic fragmentation patterns that could further confirm the structure by showing the loss of benzyl or allyl groups.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide invaluable insights into the three-dimensional structure of this compound.
Determination of Crystal Structure and Molecular Conformation in the Solid State
The primary outcome of a successful single-crystal X-ray diffraction experiment would be the determination of the compound's crystal system, space group, and the asymmetric unit's contents. This fundamental crystallographic data would reveal the packing of the molecules in the crystal lattice and the preferred conformation of the molecule in the solid state. For instance, studies on analogous compounds like 1,1-dibenzyl-3-(4-fluorobenzoyl)thiourea have revealed a monoclinic crystal system. nih.govresearchgate.net The conformation of the dibenzyl and prop-2-en-1-yl (allyl) groups relative to the thiourea core would be definitively established.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Table 1: Hypothetical Bond Lengths and Angles for this compound based on Analogous Structures
| Parameter | Expected Value Range |
| C=S Bond Length | 1.67 - 1.69 Å |
| C-N (Thiourea) Bond Length | 1.33 - 1.38 Å |
| N-C-N Bond Angle | 115 - 120° |
| C-N-C Bond Angle | 120 - 125° |
Note: This table presents hypothetical data based on known values for similar thiourea-containing compounds and should not be considered as experimentally verified data for this compound.
Investigation of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)
The arrangement of molecules in the crystal is governed by intermolecular forces. Single-crystal X-ray diffraction would allow for the identification and characterization of these interactions. In thiourea derivatives, hydrogen bonds involving the N-H protons and the sulfur atom (N-H···S) are common and play a significant role in the crystal packing. nih.govresearchgate.net Additionally, C-H···π interactions between the alkyl or aryl C-H bonds and the aromatic rings of the benzyl groups, as well as potential π-π stacking between the phenyl rings of adjacent molecules, would be investigated. Understanding these interactions is key to explaining the stability and physical properties of the crystalline material.
Electronic Spectroscopy (UV-Vis)
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule.
Characterization of Electronic Transitions and Chromophores
The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The chromophores responsible for these absorptions would be the thiourea group (C=S) and the phenyl rings of the benzyl substituents. The π→π* transitions, typically of high intensity, are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the C=S double bond. The n→π* transition, usually of lower intensity, involves the excitation of a non-bonding electron (from the sulfur or nitrogen atoms) to a π* antibonding orbital. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands would be key parameters to be determined.
Table 2: Anticipated Electronic Transitions for this compound
| Transition | Expected λmax Range (nm) | Chromophore |
| π→π | 250 - 300 | Phenyl rings, C=S |
| n→π | 320 - 380 | C=S |
Note: This table is a prediction based on the electronic spectra of similar aromatic thiourea compounds and awaits experimental verification.
Solvent Effects on Electronic Spectra
The polarity of the solvent can influence the electronic transitions of a molecule, a phenomenon known as solvatochromism. Recording the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, ethanol, acetonitrile) would be crucial. A shift in the λmax of the absorption bands with changing solvent polarity can provide insights into the nature of the electronic transition and the difference in dipole moment between the ground and excited states. For instance, a bathochromic (red) shift in the π→π* transition with increasing solvent polarity is often observed for compounds where the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift in n→π* transitions is typically seen in polar, hydrogen-bonding solvents due to the stabilization of the non-bonding electrons in the ground state.
Computational and Theoretical Chemistry Studies of 1,1 Dibenzyl 3 Prop 2 En 1 Ylthiourea
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, ab initio)
Quantum chemical calculations are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For 1,1-Dibenzyl-3-prop-2-en-1-ylthiourea, these methods could provide significant insights.
A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This would involve determining bond lengths, bond angles, and dihedral angles. Due to the flexible nature of the benzyl (B1604629) and allyl groups, a thorough conformational analysis would be necessary to identify the global minimum energy structure and other low-energy conformers.
Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, would indicate the compound's kinetic stability and electron-donating or -accepting capabilities. An electrostatic potential surface map would visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Theoretical calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimentally obtained data is a vital method for validating the accuracy of the computational model and confirming the molecular structure.
Molecular Dynamics Simulations
While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer insights into the behavior of molecules over time, providing a more dynamic understanding.
MD simulations could be employed to study the dynamic movements and conformational changes of this compound in a solvent environment. This would reveal how the molecule flexes and changes its shape, which is crucial for understanding its interactions with other molecules.
The choice of solvent can significantly influence a molecule's conformation and reactivity. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules, providing a detailed picture of the solvation shell and its impact on the solute's behavior.
While the computational and theoretical chemistry of thiourea (B124793) derivatives is a rich field of study, this compound remains an uncharacterized compound in this regard. The framework presented here highlights the specific areas where future computational research could provide valuable scientific insights into the structure, electronics, and dynamics of this molecule. Such studies would be essential for any future applications or further research involving this compound.
In-Depth Computational Analysis of this compound Remains Elusive
A comprehensive computational and theoretical chemistry study of the compound this compound, focusing on its reactivity and potential derivatization pathways, is currently not available in publicly accessible scientific literature. Extensive searches for specific data regarding the application of Frontier Molecular Orbital (FMO) theory and transition state analysis for this particular molecule have not yielded any specific research findings.
Computational chemistry is a powerful tool used to predict the behavior of molecules. Key aspects of this field include:
Frontier Molecular Orbital (FMO) Theory: This theory is fundamental to understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals can predict how a molecule will interact with other reagents. For instance, the HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity.
Transition State Analysis: When a chemical reaction occurs, the reactants pass through a high-energy state known as the transition state before forming products. Computational methods can be used to calculate the structure and energy of these transition states. This analysis is vital for understanding the mechanism of a reaction and predicting its rate. For derivatization reactions, identifying the transition states associated with different potential pathways would allow chemists to predict which products are most likely to form.
Despite the established utility of these computational methods in chemical research, specific studies applying them to this compound have not been found. Therefore, detailed data tables on its frontier molecular orbitals and analyses of transition states for its derivatization reactions cannot be provided at this time.
Further experimental and computational research would be necessary to elucidate the specific electronic properties and reaction dynamics of this compound. Such studies would provide valuable insights into its potential applications and guide the synthesis of new derivatives with desired properties.
Investigation of Structure Activity Relationships Sar and Structure Property Relationships Spr
Design and Synthesis of 1,1-Dibenzyl-3-prop-2-en-1-ylthiourea Analogs for SAR/SPR Studies
The foundation of any SAR or SPR study lies in the strategic design and synthesis of a library of analogs. For this compound, analogs can be generated by introducing various substituents at key positions, primarily on the aromatic rings of the benzyl (B1604629) groups.
The synthesis of these thiourea (B124793) derivatives is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the reaction of a secondary amine (dibenzylamine or its substituted derivatives) with an appropriate isothiocyanate (allyl isothiocyanate). acs.orgnih.gov Alternatively, a modified Schotten-Baumann reaction can be employed, where allylthiourea (B1665245) is reacted with substituted benzoyl chlorides. unair.ac.id The general synthetic approach allows for the creation of a diverse set of analogs by varying the electronic and steric nature of the substituents on the benzyl rings.
To systematically probe the SAR/SPR, a library of analogs would be designed to cover a range of physicochemical properties. Modifications could include:
Electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) to increase electron density in the aromatic rings.
Electron-withdrawing groups (EWGs) like chloro (-Cl), fluoro (-F), or nitro (-NO₂) to decrease electron density. orgchemres.org
Bulky groups , such as tert-butyl, to explore steric hindrance effects. unair.ac.id
Modifications to the allyl group , such as saturation to a propyl group or substitution, to understand the role of the double bond.
Table 1: Representative Analogs of this compound for SAR/SPR Studies This table is illustrative and presents a hypothetical set of analogs designed for systematic study.
| Compound ID | Parent Moiety | Substituent (R) on Benzyl Rings | Modification on Allyl Group | Purpose of Modification |
|---|---|---|---|---|
| Parent-01 | This compound | -H (unsubstituted) | None | Baseline Reference |
| Analog-EDG-01 | 1,1-Bis(4-methylbenzyl)-3-prop-2-en-1-ylthiourea | 4-CH₃ | None | Probe electron-donating effect |
| Analog-EWG-01 | 1,1-Bis(4-chlorobenzyl)-3-prop-2-en-1-ylthiourea | 4-Cl | None | Probe electron-withdrawing effect |
| Analog-EWG-02 | 1,1-Bis(4-nitrobenzyl)-3-prop-2-en-1-ylthiourea | 4-NO₂ | None | Probe strong electron-withdrawing effect |
| Analog-Steric-01 | 1,1-Bis(4-tert-butylbenzyl)-3-prop-2-en-1-ylthiourea | 4-C(CH₃)₃ | None | Probe steric bulk effect |
| Analog-Allyl-01 | 1,1-Dibenzyl-3-propylthiourea | -H | Saturated (propyl) | Assess importance of C=C bond |
Analysis of Substituent Effects on Electronic and Steric Properties
The introduction of substituents onto the benzyl rings of this compound directly influences its electronic and steric landscape. These changes are critical as they can alter the molecule's ability to interact with biological targets or affect its bulk properties like solubility and crystal packing.
Steric Effects: The size and shape of substituents introduce steric bulk, which can either facilitate or hinder interactions with a target binding site. For instance, a bulky substituent might prevent the molecule from adopting the optimal conformation for binding. nih.gov Steric properties are often described by parameters such as the Taft steric parameter (Es) or molar refractivity (MR), which relates to the volume of the substituent.
Computational methods, particularly Density Functional Theory (DFT), are invaluable for analyzing these effects. orgchemres.org DFT calculations can determine how substituents alter the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and dipole moment, providing quantitative insights into the modified electronic properties. boisestate.edu
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
QSAR and QSPR studies represent a computational approach to formalize the relationship between a molecule's structure and its activity or properties. farmaciajournal.comimrpress.com By developing mathematical models, it becomes possible to predict the behavior of novel compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. researchgate.net
The first step in QSAR/QSPR modeling is to calculate a set of numerical values, known as molecular descriptors, that represent the chemical structure in a quantitative manner. For thiourea derivatives, a wide range of descriptors have proven useful. sciencepublishinggroup.comaqa.org.ar These are generally categorized as:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule (e.g., Wiener index, molecular connectivity indices).
Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include HOMO and LUMO energies, dipole moment, and chemical potential. orgchemres.org These are often calculated using quantum chemical methods.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as molar volume, surface area, and molar refractivity (MR).
Hydrophobic Descriptors: The most common is the logarithm of the octanol-water partition coefficient (LogP), which measures the lipophilicity of the compound. farmaciajournal.comsciencepublishinggroup.com Hydrophobicity is often a key factor in determining how a molecule crosses biological membranes and interacts with hydrophobic pockets in proteins. nih.gov
Table 2: Key Molecular Descriptors for QSAR/QSPR Modeling of Thiourea Derivatives
| Descriptor Category | Descriptor Name | Description | Relevance |
|---|---|---|---|
| Hydrophobic | LogP | Octanol-water partition coefficient. farmaciajournal.com | Predicts membrane permeability and hydrophobic interactions. nih.gov |
| Electronic | HOMO/LUMO Energy | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. orgchemres.org | Relates to chemical reactivity and the ability to donate or accept electrons. |
| Electronic | Dipole Moment | Measure of the net molecular polarity. orgchemres.org | Influences solubility and dipole-dipole interactions. |
| Steric | Molar Refractivity (MR) | A measure of the molar volume and polarizability of a molecule. aqa.org.ar | Quantifies steric bulk and dispersion forces in binding. |
| Topological | Polar Surface Area (PSA) | Sum of surfaces of polar atoms (usually O and N). | Predicts transport properties, such as intestinal absorption. |
Once descriptors are calculated for a series of analogs and their biological activities or properties are experimentally measured, a predictive model can be built. A common technique is Multiple Linear Regression (MLR), which generates an equation linking the activity to the most relevant descriptors. sciencepublishinggroup.com
A hypothetical QSAR equation might look like: Biological Activity (log 1/C) = β₀ + β₁(LogP) - β₂(PSA) + β₃(LUMO)
In this equation, the coefficients (β) indicate the direction and magnitude of each descriptor's influence on the activity. A positive coefficient for LogP suggests that higher lipophilicity increases activity, while a negative coefficient for PSA suggests that a larger polar surface area is detrimental.
The quality of a QSAR model is assessed using statistical metrics. The correlation coefficient (R²) indicates how well the model fits the training data, while the cross-validated correlation coefficient (q² or r²cv) measures its predictive power and robustness. nih.gov A reliable model should have high values for both R² and q². nih.gov
Table 3: Hypothetical QSAR Model for a Set of this compound Analogs This table presents a hypothetical dataset and resulting QSAR model to illustrate the process.
| Compound ID | LogP | Polar Surface Area (Ų) | Observed Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |
|---|---|---|---|---|
| Parent-01 | 4.5 | 41.5 | 10.2 | 10.5 |
| Analog-EDG-01 | 5.1 | 41.5 | 5.1 | 4.9 |
| Analog-EWG-01 | 5.3 | 41.5 | 2.3 | 2.5 |
| Analog-EWG-02 | 4.3 | 87.3 | 15.8 | 15.5 |
Model Equation: log(1/IC₅₀) = 0.85 * LogP - 0.05 * PSA + 1.2 Statistics: R² = 0.98, q² = 0.92
Rational Design Principles for Modulating Compound Behavior
The ultimate goal of SAR and QSPR studies is to establish rational design principles that guide the development of new compounds with improved characteristics. nih.govnih.gov By integrating the findings from analog synthesis, substituent effect analysis, and QSAR modeling, a clear strategy for molecular modification emerges.
Based on the insights gathered, design principles for this compound could include:
Enhancing Lipophilicity for Improved Activity: If the QSAR model shows a positive correlation between LogP and a specific biological activity, future analogs should incorporate lipophilic substituents on the benzyl rings to enhance potency. nih.gov
Tuning Electronic Properties: If activity is linked to the electronic nature of the aromatic rings, substituents can be chosen based on their Hammett parameters to achieve the desired effect (e.g., adding a strong EWG to increase electron-accepting capability). rsc.org
Optimizing Steric Fit: Docking studies combined with SAR can reveal the ideal size and shape for substituents to maximize favorable interactions within a biological target's binding pocket and avoid steric clashes. biointerfaceresearch.com
Balancing Multiple Properties: Often, optimizing one property (e.g., activity) can negatively impact another (e.g., solubility). Rational design involves finding a balance, for example, by adding a polar group to offset the increased lipophilicity from another substituent, thereby maintaining good pharmacokinetic properties.
These principles transform the drug discovery process from random screening to a targeted, knowledge-driven endeavor, significantly increasing the efficiency of developing novel thiourea-based compounds for various applications. biointerfaceresearch.com
Table of Compounds
Mechanistic Studies of Biological Activities Excluding Clinical Human Trials and Safety
In Vitro Evaluation of Select Biological Activities
Thiourea (B124793) derivatives are widely recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.com For instance, analogs such as N-benzoyl-3-allylthiourea have demonstrated cytotoxicity against breast cancer cell lines like MCF-7. nih.govnih.gov Studies on other related molecules, such as 1-allyl-3-benzoylthiourea (B5185869) analogs, have been conducted to evaluate their antibacterial properties. nih.gov However, specific assays measuring the anti-inflammatory, antimicrobial, or anticancer effects of 1,1-Dibenzyl-3-prop-2-en-1-ylthiourea on relevant cell lines have not been reported.
Target Identification and Pathway Modulation Studies
To understand the mechanism of action, identifying the molecular targets and cellular pathways modulated by the compound is crucial. For related thiourea compounds, research has identified several potential pathways. For example, N-benzoyl-3-allylthiourea has been shown to enhance the expression of the HER-2 protein and inhibit the NF-kB transcription factor in breast cancer cells. nih.gov Another study on a diarylthiourea derivative suggested it induced apoptosis in MCF-7 cells through the activation of caspase-3 via an intrinsic pathway. researchgate.net For this compound, such target identification and pathway analysis are yet to be performed.
Enzyme Inhibition Assays
Enzyme inhibition is a common mechanism for thiourea derivatives. Urease and various kinases are notable targets. mdpi.com For example, numerous thiourea compounds have been investigated as potent urease inhibitors. mdpi.com Other related structures have been shown to inhibit enzymes like cytochrome P450. nih.gov Specific enzymatic inhibition assays for this compound, such as those for urease or nitric oxide synthase, would be required to determine its inhibitory potential.
Receptor Binding Studies
Determining the affinity of a compound for specific cellular receptors is key to understanding its pharmacological profile. For related allylthiourea (B1665245) derivatives, molecular docking studies have predicted binding to receptors like the DNA gyrase subunit B in bacteria. nih.govnih.gov However, experimental receptor binding studies to confirm these interactions and to explore others for this compound are absent from the literature.
In Silico Mechanistic Investigations
Computational methods are valuable for predicting the biological activity and mechanism of action of novel compounds before undertaking laboratory experiments.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique used to predict how a molecule binds to a receptor or enzyme. This has been applied to analogs like 1-allyl-3-benzoylthiourea, which were docked with the DNA gyrase subunit B receptor to predict antibacterial activity. nih.govnih.gov Another study used docking to show that a diarylthiourea derivative could arrest the cell cycle in the S phase. researchgate.net Similar in silico simulations for this compound with various biological targets such as enzymes and receptors would provide valuable hypotheses about its potential mechanisms.
Ligand-Protein Interaction Profiling and Binding Affinity Prediction
Following docking simulations, a detailed analysis of the interactions between the ligand (the compound) and the protein target is performed. This includes identifying key interactions like hydrogen bonds and hydrophobic interactions, and predicting the binding affinity. For example, the binding affinity of 1-allyl-3-benzoylthiourea analogs to their target was quantified using a rerank score. nih.govnih.gov Such detailed interaction profiling for this compound would be a critical step in its mechanistic evaluation.
Molecular Dynamics of Ligand-Target Complexes
No published studies detailing molecular dynamics simulations of this compound bound to specific biological targets were identified. Molecular dynamics simulations are computational methods used to understand the physical movements of atoms and molecules over time. In the context of drug discovery and pharmacology, these simulations are crucial for elucidating the stability of a ligand-target complex, mapping key interaction patterns, and predicting the binding affinity of a compound.
Future research involving molecular dynamics simulations would be invaluable for understanding the mechanism of action of this compound at the atomic level. Such studies would typically involve:
System Preparation: Building a computational model of the solvated ligand-protein complex.
Simulation: Running the simulation for a specific time period (nanoseconds to microseconds) to observe the conformational changes and interactions.
Analysis: Analyzing the trajectory to determine parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond analysis, and binding free energy calculations.
Without such studies, a comprehensive understanding of the dynamic behavior of the this compound-target complex remains elusive.
Coordination Chemistry and Material Science Applications
1,1-Dibenzyl-3-prop-2-en-1-ylthiourea as a Ligand in Metal Complex Synthesis
The presence of both soft (sulfur) and hard (nitrogen) donor atoms, along with the π-system of the allyl group, positions this compound as a versatile ligand for a wide range of metal ions.
The synthesis of metal complexes with thiourea (B124793) derivatives is well-established and typically involves the reaction of the thiourea ligand with a metal salt in a suitable solvent. nih.govnih.gov For this compound, it is anticipated that it would readily form complexes with various transition metals and main group elements.
The general synthetic route would likely involve the reaction of this compound with metal halides (e.g., PdCl₂, PtCl₂, CuCl₂) or acetates in solvents like methanol, ethanol, or acetonitrile. nih.govnuph.edu.uatechno-serv.net The stoichiometry of the reaction (metal-to-ligand ratio) would be a critical factor in determining the final structure of the complex, potentially yielding complexes with M:L ratios of 1:1, 1:2, or even polymeric structures. nuph.edu.uacardiff.ac.uk
Table 1: Anticipated Metal Complexes of this compound and Their Expected Properties
| Metal Ion | Potential Complex Formula | Expected Geometry | Potential Characterization Methods |
| Palladium(II) | [Pd(L)₂Cl₂] or [Pd(L)Cl₂] | Square Planar | ¹H NMR, ¹³C NMR, FT-IR, X-ray Diffraction |
| Platinum(II) | [Pt(L)₂Cl₂] or [Pt(L)(PPh₃)₂] | Square Planar | ¹H NMR, ¹³C NMR, ³¹P NMR, FT-IR, X-ray Diffraction |
| Copper(I) | [Cu(L)Cl]n | Trigonal Planar or Tetrahedral | FT-IR, X-ray Diffraction |
| Silver(I) | [Ag(L)NO₃] | Linear or Trigonal | ¹H NMR, FT-IR, ESI-MS |
| Zinc(II) | [Zn(L)₂Cl₂] | Tetrahedral | ¹H NMR, ¹³C NMR, FT-IR |
L represents the this compound ligand.
Characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques. Elemental analysis (C, H, N, S) would confirm the empirical formula. Mass spectrometry, particularly Electrospray Ionization (ESI-MS), would help in determining the molecular weight and fragmentation patterns. nih.gov
Infrared (IR) Spectroscopy: A key indicator of coordination in thiourea complexes is the shift in the ν(C=S) stretching frequency. Upon coordination of the sulfur atom to a metal center, this band is expected to shift to a lower wavenumber, providing clear evidence of the metal-sulfur bond formation. nih.gov Concurrently, changes in the ν(C-N) and ν(N-H) bands would also be indicative of the coordination environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of these complexes in solution. nih.gov For this compound complexes, the chemical shifts of the protons and carbons in the benzyl (B1604629) and allyl groups would be sensitive to the coordination event. In the case of palladium(II) π-allyl complexes, the ¹H NMR spectrum would show characteristic shifts for the protons of the coordinated C=C double bond. nuph.edu.ua For complexes involving phosphine (B1218219) co-ligands, ³¹P NMR would be instrumental in determining the geometry and purity of the products. nih.gov
Based on analogous systems, this compound is expected to exhibit several coordination modes:
Monodentate S-coordination: This is the most common coordination mode for thiourea ligands, where the soft sulfur atom binds to the metal center. techno-serv.net This is anticipated to be the primary coordination mode with many transition metals.
Bidentate S,N-chelation: While less common for N,N-disubstituted thioureas due to the lack of a proton on one of the nitrogen atoms, chelation involving the sulfur and the nitrogen of the allyl-bearing amine group could be possible under certain conditions, especially with metals that favor chelation.
Bidentate S,π-chelation: The presence of the allyl group opens up the possibility of the ligand acting as a bidentate S,π-chelating agent, particularly with metals like palladium(II). nuph.edu.ua In such cases, the sulfur atom and the C=C double bond of the allyl group would coordinate to the metal center, forming a stable chelate ring. nuph.edu.ua
Bridging Coordination: The ligand could also act as a bridging ligand, with the sulfur atom coordinating to two different metal centers, leading to the formation of dimeric or polymeric structures. cardiff.ac.uk
The resulting geometric structures would be dictated by the coordination number and electronic configuration of the metal ion. For instance, Pd(II) and Pt(II) complexes are likely to adopt square planar geometries, while Zn(II) and Cu(I) complexes would likely be tetrahedral or trigonal planar, respectively. techno-serv.netcardiff.ac.uk
Potential Applications in Catalysis
The versatile coordination chemistry of thiourea derivatives extends to their application in catalysis, both as organocatalysts and as ligands in metal-catalyzed reactions.
Thiourea derivatives are known to act as effective hydrogen-bond donors, activating electrophiles and facilitating a variety of organic transformations. While there is no specific research on this compound as an organocatalyst, its structural features suggest potential in this area. The N-H proton can participate in hydrogen bonding, a key feature for organocatalysis by thioureas.
Table 2: Potential Organocatalytic Applications of this compound
| Reaction Type | Role of Thiourea | Expected Outcome |
| Michael Addition | Hydrogen-bond donor to activate the electrophile | Formation of C-C or C-heteroatom bonds |
| Aldol Reaction | Hydrogen-bond donor to activate the carbonyl group | Synthesis of β-hydroxy carbonyl compounds |
| Baylis-Hillman Reaction | Lewis base and hydrogen-bond donor | Formation of α-methylene-β-hydroxy carbonyls |
The bulky dibenzyl groups might provide a specific chiral pocket if a chiral version of the ligand were synthesized, potentially leading to enantioselective transformations.
The ability of this compound to form stable complexes with transition metals, particularly palladium, suggests its potential as a ligand in homogeneous catalysis. Palladium complexes of thiourea derivatives have been explored in cross-coupling reactions. The specific electronic and steric properties imparted by the dibenzyl and allyl substituents could influence the catalytic activity and selectivity.
Potential applications include:
Suzuki-Miyaura Coupling: Palladium complexes are the catalysts of choice for this reaction. The electron-donating nature of the thiourea ligand could enhance the oxidative addition step.
Heck Coupling: The stability of palladium-thiourea complexes could be beneficial in this C-C bond-forming reaction.
Allylic Alkylation: Given the presence of the allyl group on the ligand itself, its palladium complexes could be investigated for their catalytic activity in allylic substitution reactions, although the ligand's own reactivity might be a factor.
For heterogeneous catalysis, the ligand could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. The resulting supported metal complex could offer advantages in terms of catalyst recovery and reusability.
Exploration in Material Science
Design of Coordination Polymers or Metal-Organic Frameworks (MOFs)
There is currently no scientific literature available that describes the use of This compound as a ligand for the synthesis of coordination polymers or MOFs.
Development of Sensor Materials (e.g., for metal ion detection, anion sensing)
No published research could be found detailing the development or application of This compound as a sensor material for the detection of metal ions or anions.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 1,1-Dibenzyl-3-prop-2-en-1-ylthiourea and its analogs will likely pivot towards more sustainable and efficient methodologies, moving beyond traditional synthetic routes. Green chemistry principles are increasingly guiding the development of new synthetic protocols for thiourea (B124793) derivatives.
Microwave-Assisted and Ultrasound-Assisted Synthesis: Energy-efficient techniques such as microwave irradiation and ultrasound assistance have shown significant promise in accelerating the synthesis of thiourea derivatives. researchgate.netmdpi.comresearchgate.net These methods often lead to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, reducing the environmental impact. researchgate.netmdpi.com For the synthesis of this compound, these techniques could offer a rapid and clean alternative to conventional heating methods.
Aqueous Media and Green Solvents: The use of water as a solvent is a cornerstone of green chemistry. nih.gov The development of synthetic routes for thiourea derivatives in aqueous media minimizes the reliance on volatile and often toxic organic solvents. nih.govnih.gov Research into "on-water" reactions, where the insolubility of reactants in water can paradoxically accelerate the reaction, presents an intriguing avenue for exploration. nih.gov Furthermore, the use of biodegradable and low-toxicity solvents, such as cyrene, has been successfully demonstrated for the synthesis of other thiourea derivatives and could be adapted for the target compound. nih.gov
Catalyst-Free and One-Pot Syntheses: Simplifying synthetic procedures by eliminating the need for catalysts or by combining multiple steps into a single "one-pot" reaction enhances efficiency and reduces waste. nih.gov The direct condensation of amines and carbon disulfide in aqueous media is one such example that could be explored for the synthesis of unsymmetrical thioureas like this compound. nih.gov
| Synthesis Method | Key Advantages | Relevant For |
| Microwave-Assisted | Rapid, High Yield, Solvent-Free Potential | This compound & Analogs |
| Ultrasound-Assisted | Energy Efficient, Improved Yields | This compound & Analogs |
| Aqueous Media | Environmentally Benign, Reduced Toxicity | This compound & Analogs |
| Green Solvents (e.g., Cyrene) | Biodegradable, Lower Environmental Impact | This compound & Analogs |
| Catalyst-Free/One-Pot | Increased Efficiency, Reduced Waste | This compound & Analogs |
Integration with Nanotechnology and Advanced Materials Research
The unique electronic and coordinating properties of the thiourea moiety make it an attractive candidate for integration into nanomaterials and advanced functional materials. Future research on this compound could explore its potential in these cutting-edge fields.
Functionalized Nanoparticles: Thiourea derivatives have been successfully used to functionalize a variety of nanoparticles, including silica (B1680970), silicon, and graphene quantum dots. nih.govacs.orgsemanticscholar.org This functionalization can impart specific catalytic or sensing properties to the nanoparticles. For instance, thiourea-functionalized mesoporous silica nanoparticles have demonstrated enhanced catalytic activity. nih.gov The dibenzyl and allyl groups of this compound could offer unique steric and electronic properties when anchored to a nanoparticle surface, potentially leading to novel catalysts or sensors.
Precursors for Metal Sulfide (B99878) Nanocrystals: Substituted thioureas can serve as tunable sulfur sources for the synthesis of metal sulfide nanocrystals. tandfonline.com The decomposition temperature and reactivity of the thiourea can be controlled by the nature of its substituents, which in turn influences the size and properties of the resulting nanocrystals. The specific substituents of this compound could be investigated for their effect on the formation of various metal sulfide nanoparticles with tailored optical or electronic properties.
Metal-Organic Frameworks (MOFs): Thiourea derivatives can be incorporated into Metal-Organic Frameworks (MOFs) either as ligands or as guest molecules within the pores. nih.govresearchgate.netmdpi.combiointerfaceresearch.comyoutube.com This integration can lead to MOFs with tailored properties for applications such as gas separation, catalysis, and sensing. mdpi.comyoutube.com For example, a thiourea-based MOF has been developed for the separation of propene/propane (B168953) mixtures. mdpi.com The specific structure of this compound could be explored for the design of new MOFs with unique host-guest chemistry or catalytic activity.
Chemical Sensors: The ability of the thiourea group to form hydrogen bonds and coordinate with metal ions makes it an excellent recognition motif for chemical sensors. nih.govnih.govresearchgate.net Thiourea-based sensors have been developed for the detection of various anions and heavy metals. researchgate.net The dibenzyl and allyl groups in this compound could influence the selectivity and sensitivity of such sensors, opening up possibilities for the development of new analytical tools.
| Application Area | Role of Thiourea Derivative | Potential of this compound |
| Functionalized Nanoparticles | Surface Ligand for Catalysis/Sensing | Unique steric and electronic effects from dibenzyl and allyl groups. |
| Metal Sulfide Nanocrystals | Tunable Sulfur Precursor | Control over nanocrystal size and properties. |
| Metal-Organic Frameworks | Ligand or Guest Molecule | Design of MOFs with novel host-guest chemistry or catalytic sites. |
| Chemical Sensors | Recognition Motif for Analytes | Potential for selective and sensitive detection of specific ions. |
Broadening the Scope of Biological Target Identification and Mechanistic Understanding
Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. tandfonline.combiointerfaceresearch.com Future research on this compound will likely focus on identifying its specific biological targets and elucidating its mechanisms of action.
Enzyme Inhibition: A significant number of thiourea derivatives exert their biological effects through enzyme inhibition. nih.govresearchgate.net For example, some derivatives are known to inhibit thyroid peroxidase, making them useful in the treatment of hyperthyroidism. researchgate.net Others have shown inhibitory activity against enzymes like urease and carbonic anhydrase. Future studies could screen this compound against a panel of enzymes to identify potential therapeutic targets.
Receptor Modulation: Thiourea-containing compounds have been identified as modulators of various receptors, including those involved in HIV entry and G-protein coupled receptor signaling. nih.govnih.gov The specific structural features of this compound, with its bulky dibenzyl groups and reactive allyl moiety, could lead to novel interactions with receptor binding pockets.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will be crucial for understanding its structure-activity relationships. mdpi.comnih.govresearchgate.net By synthesizing and testing a library of analogs with variations in the benzyl (B1604629) and allyl substituents, researchers can identify the key structural features responsible for any observed biological activity. This knowledge is essential for the rational design of more potent and selective derivatives. Molecular docking studies can further aid in visualizing the binding interactions at the molecular level. youtube.com
Antimicrobial and Anticancer Screening: Given the prevalence of antimicrobial and anticancer activity within the thiourea class, a primary focus of future research will be to screen this compound against a diverse range of bacterial, fungal, and cancer cell lines. researchgate.netbiointerfaceresearch.comyoutube.com Identifying a specific spectrum of activity would be the first step towards developing this compound as a potential therapeutic agent.
Addressing Challenges in the Rational Design of Advanced Thiourea Derivatives
While the thiourea scaffold is a promising starting point for drug discovery and materials science, several challenges need to be addressed in the rational design of advanced derivatives like this compound.
Solubility and Bioavailability: Poor aqueous solubility can be a significant hurdle for the development of bioactive compounds. The hydrophobic nature of the dibenzyl groups in this compound may contribute to low solubility. Future design strategies could involve the introduction of polar functional groups or the use of formulation techniques to enhance solubility and bioavailability.
Toxicity and Selectivity: A key challenge in drug design is to maximize therapeutic efficacy while minimizing off-target effects and toxicity. For thiourea derivatives, potential toxicity is a concern that needs to be carefully evaluated. nih.gov The rational design of analogs of this compound should aim to improve selectivity for the desired biological target, thereby reducing the potential for adverse effects.
Multi-Targeting Approaches: The ability of some thiourea derivatives to interact with multiple biological targets can be a double-edged sword. While it can lead to undesirable side effects, it also opens up the possibility of developing multi-target inhibitors, which can be particularly effective in treating complex diseases like cancer. Future research could explore whether this compound or its analogs can be designed to selectively inhibit multiple key pathways in a particular disease.
Overcoming Drug Resistance: The development of resistance to existing drugs is a major global health challenge. Thiourea derivatives with novel mechanisms of action could provide a way to overcome existing resistance mechanisms. Investigating the activity of this compound against drug-resistant strains of pathogens or cancer cells will be a critical area of future research.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,1-Dibenzyl-3-prop-2-en-1-ylthiourea, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer: Synthesis typically involves nucleophilic substitution between dibenzylamine and allyl isothiocyanate under inert conditions. Key parameters include temperature control (0–5°C to prevent side reactions) and solvent selection (e.g., dichloromethane for improved solubility). Purification via column chromatography using silica gel and a gradient eluent (hexane:ethyl acetate, 4:1) enhances purity . Recrystallization from ethanol or methanol further removes by-products, with yield optimization dependent on stoichiometric ratios and reaction time monitoring via TLC .
Q. What spectroscopic techniques are critical for confirming the structure of this thiourea derivative, and how can data discrepancies be resolved?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the allyl and benzyl substituents. For instance, the allyl group’s vinyl protons appear as a triplet (δ 5.1–5.3 ppm), while benzyl protons resonate as multiplets (δ 7.2–7.4 ppm). Discrepancies in integration ratios or unexpected splitting patterns may indicate isomerization or impurities, necessitating high-resolution mass spectrometry (HRMS) for molecular weight confirmation . Infrared (IR) spectroscopy can validate the thiourea moiety via N–H stretching (~3200 cm⁻¹) and C=S absorption (~1250 cm⁻¹) .
Q. What purification methods are most effective post-synthesis, and how do solvent choices impact crystallization?
- Methodological Answer: Column chromatography is preferred for initial purification, but solvent polarity critically affects crystallization. Polar aprotic solvents (e.g., acetonitrile) promote hydrogen-bonded crystal lattices, while non-polar solvents (e.g., toluene) may yield amorphous solids. Slow evaporation at 4°C enhances crystal quality for X-ray diffraction studies .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer: DFT calculations (e.g., using B3LYP/6-31G* basis sets) model the electron density distribution, HOMO-LUMO gaps, and charge transfer dynamics. The Colle-Salvetti correlation-energy formula, adapted into a functional of electron density, can predict molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites . Software like Gaussian or ORCA integrates these functionals for reactivity analysis, validated against experimental UV-Vis and cyclic voltammetry data .
Q. What strategies are effective in resolving contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer: Discrepancies in NMR chemical shifts or vibrational frequencies often arise from solvent effects or conformational flexibility. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations account for solvation and dynamic behavior. For example, the inclusion of implicit solvent models (e.g., PCM) in DFT calculations improves alignment with experimental ¹³C NMR shifts . Cross-validation with X-ray crystallography (e.g., using SHELXL for refinement) ensures structural accuracy .
Q. How can hydrogen-bonding patterns in the crystal structure be systematically analyzed to predict supramolecular assembly?
- Methodological Answer: Graph-set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., chains, rings) using software like Mercury. For 1,1-dibenzyl derivatives, the thiourea N–H groups often form R₂²(8) motifs with carbonyl acceptors in adjacent molecules. Crystal packing similarity tools in Mercury compare these motifs across structural databases to predict co-crystallization behavior .
Q. What crystallographic software packages are most robust for refining the structure of this thiourea derivative, particularly in cases of twinning or disorder?
- Methodological Answer: SHELXL is widely used for small-molecule refinement, handling twinning via HKLF 5 directives and disorder with PART commands. For high-resolution data, Olex2 integrates SHELX functionality with real-space refinement to model allyl group rotational disorder. The Materials Module in Mercury aids in identifying intermolecular interactions that stabilize disordered configurations .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across studies involving structurally analogous thiourea derivatives?
- Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., solvent, pH) or impurity profiles. Meta-analyses should standardize activity data using PubChem’s BioAssay database, while orthogonal assays (e.g., enzyme inhibition vs. cellular viability) validate specificity. Molecular docking (e.g., AutoDock Vina) can reconcile activity variations by modeling ligand-receptor interactions under varying protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
